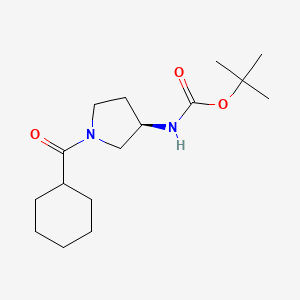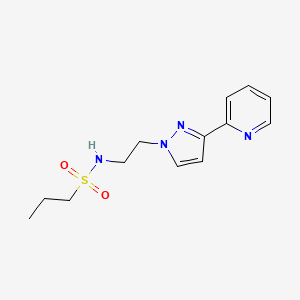![molecular formula C19H16FN3O2S B2997119 N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide CAS No. 450343-36-9](/img/structure/B2997119.png)
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide, also known as FP-PAAC, is a novel compound with promising scientific research applications. It belongs to the class of thienopyrazole derivatives and has shown potential in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
Scientific Research Applications
Chemical Compound Research Applications
Metabolism and Pharmacokinetics : Research on complex chemical compounds often includes studies on their metabolism and pharmacokinetics. For instance, studies like "Pharmacokinetics of Cefmenoxime in normal and impaired renal function" demonstrate how compounds are metabolized and excreted in humans, highlighting the importance of understanding a compound's behavior in the body for medical applications (Höffler & Koeppe, 1983).
Toxicology and Environmental Health : Research on the environmental exposure and toxicology of chemical compounds, such as pesticides, is crucial. Papers like "Environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children" examine the exposure levels in humans and potential health impacts, informing public health policies and safety guidelines (Babina et al., 2012).
Cancer Research : Studies on the association between chemical exposures and cancer risks, like "Pesticides, soft-tissue sarcoma and non-Hodgkin lymphoma – historical aspects on the precautionary principle in cancer prevention" by Hardell (2008), contribute to our understanding of carcinogenic risks and support the development of cancer prevention strategies Hardell (2008).
Drug Development and Bioavailability : Research into the bioavailability and therapeutic properties of compounds, such as "Bioavailability, antinociceptive and antiinflammatory properties of BP 2-94, a histamine H3 receptor agonist prodrug" by Rouleau et al. (1997), helps in the development of new medications and treatments for various diseases Rouleau et al. (1997).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial activity , suggesting potential targets could be bacterial or fungal proteins.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the growth of certain bacteria and fungi , suggesting that this compound may interact with its targets to disrupt essential biological processes, leading to the death of the microorganisms.
Pharmacokinetics
The presence of fluorine in the compound can influence its conformation, membrane permeability, intrinsic potency, metabolic pathways, and pharmacokinetic properties .
properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c20-13-6-8-14(9-7-13)23-19(16-11-26-12-17(16)22-23)21-18(24)10-25-15-4-2-1-3-5-15/h1-9H,10-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRHFZUZGMNDTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylbenzyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2997037.png)
![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2997039.png)

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2997041.png)








![(4-Chlorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2997056.png)
![N-[1-[(2-Chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enamide](/img/structure/B2997059.png)